REACTION_SMILES
|
[CH3:2][NH:3][C:4]1([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:5][CH2:6][C:7]2([O:8][CH2:11][CH2:10][O:9]2)[CH2:12][CH2:13]1.[ClH:1].[OH2:20]>>[CH3:2][NH:3][C:4]1([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:5][CH2:6][C:7](=[O:8])[CH2:12][CH2:13]1
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1(c2ccccc2)CCC(=O)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |